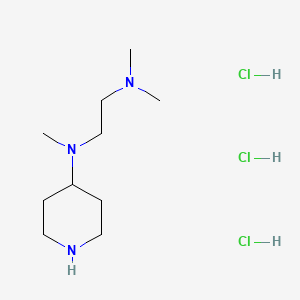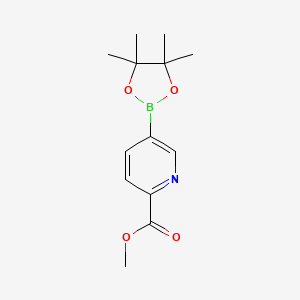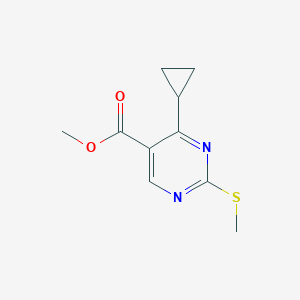![molecular formula C12H21NO3 B1393186 exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1408074-57-6](/img/structure/B1393186.png)
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
The exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane molecule is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The this compound molecule contains a total of 37 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 3 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C12H21NO3 .
Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Physical And Chemical Properties Analysis
The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane derivatives have been synthesized for various purposes. For instance, Justice and Malpass (1995) synthesized novel endo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives and corresponding exo-analogues. These compounds exhibited significantly different reactivity, particularly the resistance of the exo-epoxides to ring opening during hydride reduction and catalytic hydrogenolysis, which was exploited in synthesizing scopine, pseudoscopine, and nor-derivatives (Justice & Malpass, 1995).
Caputo et al. (2006) reported the synthesis of new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks. This method provided fast access to optically pure amino acids, which are both alpha, gamma-, and alpha, delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).
Structural and Conformational Studies
Diez et al. (1991) synthesized and studied a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives using IR, 1H and 13C NMR spectroscopy. The crystal structure of ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate was determined by X-ray diffraction, revealing preferred chair-envelope conformations (Diez et al., 1991).
Applications in Synthesis of Natural Products
The synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists have been explored by Thomson et al. (2006). These studies have led to the development of high-affinity compounds for hNK1 with selectivity over the hERG channel. This research underscores the utility of this compound in the synthesis of biologically active molecules (Thomson et al., 2006).
Microbiological Oxygenation
In the field of microbiology, the oxygenation of bridgehead azabicycloalkanes, including this compound, has been explored. Davis et al. (1997) prepared a series of N-substituted bridgehead azabicycloalkanes and examined them as substrates for microbiological oxygenation using various fungi. These studies provided insights into the microbial transformations of these bicyclic systems (Davis et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This interaction results in the stereocontrolled formation of the bicyclic scaffold .
Biochemical Pathways
The affected biochemical pathways involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . This allows the stereocontrolled formation of the bicyclic scaffold .
Result of Action
The result of the compound’s action is the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemische Analyse
Biochemical Properties
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions, particularly in the synthesis of tropane alkaloids . It interacts with various enzymes and proteins, facilitating the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This interaction is essential for the stereocontrolled formation of the bicyclic scaffold, which is a key step in the synthesis of bioactive alkaloids .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine allows it to interact with various cellular receptors and enzymes, thereby affecting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial biochemical activity, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Eigenschaften
IUPAC Name |
tert-butyl (1R,2S,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116145 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408074-57-6 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















